Octyl ferulate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octyl ferulate is a natural product found in Arnebia euchroma with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis of Octyl Ferulate

The synthesis of this compound typically involves the enzymatic esterification of ferulic acid with octanol. A notable study utilized Novozym® 435 as a biocatalyst in a solvent-free system, achieving a molar conversion rate of 93.2% under optimized conditions (reaction time of 72 hours, temperature of 92.2 °C, and enzyme amount of 1831 PLU) . This environmentally friendly approach not only enhances yield but also facilitates the reuse of the enzyme across multiple cycles with minimal loss of activity.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for its applications in food preservation and cosmetics. Research indicates that the antioxidant capacity of this compound is higher than that of its parent compound, ferulic acid. In comparative studies, alkyl ferulates, including this compound, demonstrated superior radical scavenging activities against oxidative stress markers . This property makes it a valuable ingredient in formulations aimed at protecting skin from UV damage and oxidative stress.

Applications in Food Science

In the food industry, this compound is utilized as a natural preservative due to its ability to inhibit lipid oxidation. The compound's lipophilic nature allows it to integrate effectively into lipid matrices, enhancing its protective effects against rancidity . Table 1 summarizes the antioxidant activities of various alkyl ferulates compared to traditional antioxidants.

| Compound | Radical Scavenging Activity (µM) | Application Area |

|---|---|---|

| This compound | 54.2 | Food preservation |

| Butylated Hydroxy Toluene | 80.2 | Food and cosmetic products |

| Hexyl Ferulate | 60.4 | Food preservation |

Pharmaceutical Applications

Beyond food science, this compound has shown potential in pharmaceutical applications due to its anti-inflammatory and antioxidant properties. Studies have suggested that derivatives like this compound could serve as effective agents in treating conditions associated with oxidative stress . For instance, research on the cytotoxic effects of this compound on cancer cell lines indicates its potential as an adjunct therapy in oncology .

Cosmetic Applications

In cosmetics, this compound is valued for its skin-protective properties. Its incorporation into formulations helps mitigate UV-induced skin damage and enhances the overall stability of products . The compound's ability to scavenge free radicals contributes to improved skin health outcomes, making it a popular choice among formulators aiming for natural ingredient profiles.

Case Studies

- Food Preservation : A study demonstrated that incorporating this compound into edible oils significantly reduced oxidation rates compared to controls without antioxidants. This finding supports its application as a natural preservative in lipid-rich foods .

- Cosmetic Formulations : In clinical trials assessing the efficacy of topical formulations containing this compound, participants reported improved skin hydration and reduced signs of aging after consistent use over three months .

- Pharmaceutical Research : Investigations into the cytotoxic effects of this compound on A549 human lung carcinoma cells revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential role as an anticancer agent .

Analyse Chemischer Reaktionen

2.1.2 Factors Influencing Reaction Efficiency

Various factors influence the efficiency of the synthesis:

-

Temperature : Higher temperatures generally increase reaction rates but may also affect enzyme stability.

-

Enzyme Concentration : An optimal amount maximizes yield without causing excessive enzyme denaturation.

-

Stirring Speed : Adequate mixing ensures uniform substrate distribution, enhancing reaction rates.

Subsequent Reactions of Octyl Ferulate

Once synthesized, this compound can undergo various chemical reactions:

-

Hydrolysis : Under certain conditions, this compound can revert to its constituent acids and alcohols.

Octyl Ferulate+Water→Ferulic Acid+Octanol

-

Oxidation : This process can lead to the formation of quinones and other oxidized derivatives, typically using agents like potassium permanganate or hydrogen peroxide.

-

Reduction : Reducing agents such as lithium aluminum hydride can convert the ester group into alcohols.

-

Substitution Reactions : Nucleophilic substitution can replace the ester group with other functional groups, often facilitated by reagents like sodium hydroxide.

Research Findings on this compound

Recent studies have focused on optimizing the enzymatic synthesis of this compound, highlighting the importance of reaction parameters in achieving high yields. For instance, a study demonstrated that response surface methodology could effectively optimize conditions for biocatalysis, achieving a molar conversion rate of approximately 93% under ideal conditions .

Additionally, research has shown that this compound exhibits antioxidant properties, making it a valuable compound in food preservation and cosmetic formulations. Its solubility characteristics—soluble in organic solvents but poorly soluble in water—further enhance its utility in various applications .

Eigenschaften

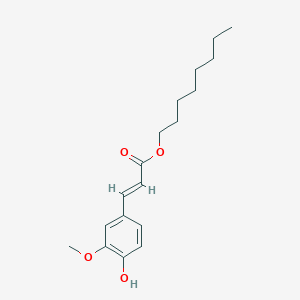

Molekularformel |

C18H26O4 |

|---|---|

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

octyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H26O4/c1-3-4-5-6-7-8-13-22-18(20)12-10-15-9-11-16(19)17(14-15)21-2/h9-12,14,19H,3-8,13H2,1-2H3/b12-10+ |

InChI-Schlüssel |

PBTJWDSMUBVOKC-ZRDIBKRKSA-N |

SMILES |

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Isomerische SMILES |

CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

Kanonische SMILES |

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Synonyme |

octyl ferulate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.